molecular formula C14H12F2N6O2 B2777039 2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034393-30-9

2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Katalognummer: B2777039
CAS-Nummer: 2034393-30-9
Molekulargewicht: 334.287
InChI-Schlüssel: QIDVLMZJZFHNHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (CAS 2034393-30-9) is a sophisticated heterocyclic compound with a molecular formula of C14H12F2N6O2 and a molecular weight of 334.28 g/mol. This molecule integrates multiple privileged medicinal chemistry scaffolds, including a 1,2,4-oxadiazole and a 1,2,3-triazole ring, which are well-known for their bioisosteric properties and ability to participate in key hydrogen bonding interactions, thereby enhancing their potential to interact with biological targets. The 1,2,4-oxadiazole heterocycle, in particular, is recognized as a valuable bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties, making it a highly attractive scaffold in drug discovery . The specific incorporation of a 3-methyl-1,2,4-oxadiazole moiety is a common strategy in medicinal chemistry to optimize ligand-target interactions. Furthermore, the 1,2,3-triazole linker, often formed via click chemistry, provides a rigid connection and can contribute to binding affinity and solubility. The 2,6-difluorobenzamide component is a classic pharmacophore found in compounds targeting a diverse range of enzymes and receptors. While the precise biological profile of this specific compound is an area of ongoing research, molecules featuring similar structural frameworks, particularly those combining benzamide and heterocyclic units, have demonstrated significant potential as orexin receptor antagonists and in the treatment of various diseases, including cancer and central nervous system disorders . Its structural complexity and the presence of these privileged fragments make it a compelling candidate for high-throughput screening, hit-to-lead optimization, and investigating novel mechanisms of action in oncology, neuroscience, and infectious disease research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2,6-difluoro-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N6O2/c1-8-18-14(24-20-8)11-7-22(21-19-11)6-5-17-13(23)12-9(15)3-2-4-10(12)16/h2-4,7H,5-6H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVLMZJZFHNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,6-Difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (CAS Number: 2034393-30-9) is a synthetic compound that incorporates a complex structure featuring both oxadiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F2N6O2C_{14}H_{12}F_2N_6O_2, with a molecular weight of 334.28 g/mol. The compound's structure is characterized by the presence of fluorine substituents and heterocyclic rings that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole derivatives exhibit significant anticancer properties. The mechanism typically involves the inhibition of various enzymes linked to cancer progression:

  • Inhibition of Enzymes : Studies have shown that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
  • Apoptosis Induction : In vitro studies on breast cancer cell lines (e.g., MCF-7) demonstrated that certain derivatives increased p53 expression and caspase-3 cleavage, leading to apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • Broad-Spectrum Activity : Similar oxadiazole derivatives have been reported to exhibit antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus.
  • Mechanism of Action : The presence of bulky hydrophobic groups in related compounds enhances their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Demonstrated significant anticancer activity through enzyme inhibition.
Showed enhancement of apoptotic markers in cancer cell lines upon treatment with oxadiazole derivatives.
Reported broad-spectrum antibacterial effects against multiple bacterial strains.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Fluorine Substitution : The introduction of fluorine atoms has been linked to increased lipophilicity and enhanced membrane permeability.
  • Heterocyclic Moieties : The combination of oxadiazole and triazole rings contributes to the compound's ability to interact with biological targets effectively.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) . The introduction of the 3-methyl-1,2,4-oxadiazol-5-yl group in this compound is believed to enhance its anti-proliferative activity.

Case Study:
In one study, derivatives similar to the compound were evaluated for their antiproliferative potency. The presence of electron-withdrawing groups at specific positions on the aromatic ring was crucial for maintaining high biological activity. Compounds with IC50 values as low as 0.11 μM were reported against A549 cells .

Anti-Microbial Activity

The compound's structure also suggests potential applications against microbial pathogens. Oxadiazole derivatives have been investigated for their antibacterial and antifungal properties. The incorporation of triazole moieties has been associated with enhanced activity against resistant strains of bacteria .

Research Findings:
A study on related compounds demonstrated that modifications to the oxadiazole and triazole structures significantly improved their efficacy against Mycobacterium tuberculosis and other pathogens .

Toxicity and Safety Profile

Preliminary evaluations indicate that compounds similar to 2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide exhibit low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of heterocyclic compounds like this benzamide derivative typically involves sequential reactions such as cycloadditions (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) and nucleophilic substitutions. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for triazole formation .
  • Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole synthesis .
  • Reflux Conditions : Extended reflux times (4–6 hours) improve yields of oxadiazole intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating pure products .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regiochemistry of triazole and oxadiazole rings. For example, triazole protons typically appear as singlets at δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values (>0.4%) indicate impurities .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and absence of unreacted amine groups .

Q. How can researchers assess the compound’s preliminary biological activity, and what assay designs are recommended?

  • Methodological Answer :

  • In Vitro Enzymatic Assays : Use kinase or protease inhibition assays with ATP/NADH-coupled detection systems. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .
  • Cell Viability Assays : Employ MTT or resazurin-based protocols with positive controls (e.g., doxorubicin) and triplicate technical replicates to minimize variability .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 µM to capture full efficacy profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methyl-1,2,4-oxadiazole and triazole moieties in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the oxadiazole with 1,3,4-thiadiazole or triazole with tetrazole rings to assess electronic effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide’s para position to study steric and electronic impacts .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with oxadiazole nitrogen atoms .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assay Conditions : Adopt uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers and systemic biases .

Q. How can environmental fate and biodegradation pathways of this compound be modeled for ecological risk assessment?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound at varying pH (3–9) and temperatures (25–50°C) to identify degradation products via LC-MS .
  • QSAR Modeling : Use EPI Suite to predict logP (lipophilicity) and biodegradation probability based on structural fragments .
  • Microcosm Experiments : Evaluate microbial degradation in soil/water systems under aerobic/anaerobic conditions, measuring half-lives (t₁/₂) .

Q. What computational approaches are recommended to predict off-target interactions and toxicity profiles?

  • Methodological Answer :

  • Phosphoproteomics : Use high-throughput LC-MS/MS to identify kinase off-targets in cell lysates after compound treatment .
  • ToxCast Database Screening : Compare the compound’s structure against known toxicophores (e.g., reactive metabolites) using ChemAxon .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate blood-brain barrier permeability and hepatotoxicity risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.